molecular formula C3H8OS B1259086 Cibulins

Cibulins

Cat. No. B1259086
M. Wt: 92.16 g/mol
InChI Key: LYNBNVDYPNEWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cibulins, also known as propanesulfanol, belongs to the class of organic compounds known as s-alkylsulfenates. These are organosulfur compounds containing a sulfenic acid, where the sulfur atom is linked to an alkyl group. They have the general formula RSOH, where R is an alkyl group. Cibulins is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, cibulins is primarily located in the cytoplasm. Cibulins can be converted into propane. Outside of the human body, cibulins can be found in onion-family vegetables. This makes cibulins a potential biomarker for the consumption of this food product.
Propanesulfenic acid is an S-alkylsulfenic acid that is sulfenic acid in which the thiol hydrogen is replaced by a propyl group. It has a role as a plant metabolite. It derives from a hydride of a propane.

Scientific Research Applications

Fibulins: A Versatile Family of Extracellular Matrix Proteins

Fibulins, a family of extracellular matrix proteins, play a crucial role in forming diverse supramolecular structures. They are known for their elongated structure and numerous calcium-binding sites, which are integral to their function. Fibulins interact with various basement membrane proteins, tropoelastin, fibrillin, fibronectin, and proteoglycans, showcasing their versatility and essential role in cellular processes. This insight into their biological roles stems from studies on transgenic mice and specific human inherited diseases (Timpl, Sasaki, Kostka, & Chu, 2003).

Fibulins and Cancer: Friend or Foe?

In the context of cancer, fibulins have emerged as significant players. They are a family of secreted glycoproteins that exhibit both tumor-suppressive and oncogenic activities. This dual role of fibulins in cancer highlights their complexity and the need for further research to understand their exact function and potential in cancer diagnostics and therapy (Gallagher, Currid, & Whelan, 2005).

Relevance of Fibulin-5 in Cervical Insufficiency

Research has identified that single-nucleotide polymorphisms (SNPs) in the fibulin-5 (FBLN5) gene are associated with cervical insufficiency (CI). This discovery underscores the genetic underpinnings of CI and the potential of fibulin-5 as a biomarker or target for therapeutic interventions in conditions related to cervical insufficiency (Fotina, Balatskiy, Zaitseva, Revina, Alekseenkova, & Panina, 2022).

properties

Product Name

Cibulins

Molecular Formula

C3H8OS

Molecular Weight

92.16 g/mol

IUPAC Name

1-hydroxysulfanylpropane

InChI

InChI=1S/C3H8OS/c1-2-3-5-4/h4H,2-3H2,1H3

InChI Key

LYNBNVDYPNEWHG-UHFFFAOYSA-N

SMILES

CCCSO

Canonical SMILES

CCCSO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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